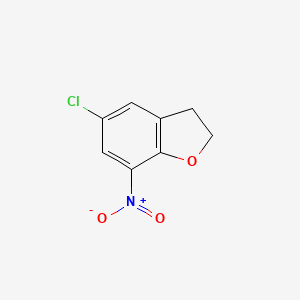

5-Chloro-7-nitro-2,3-dihydro-1-benzofuran

Description

Properties

IUPAC Name |

5-chloro-7-nitro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c9-6-3-5-1-2-13-8(5)7(4-6)10(11)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNYELSULQJEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Phenoxy Acetaldehydes

A foundational approach involves the acid-mediated cyclization of substituted phenoxy acetaldehydes. This method, adapted from serotonergic benzofuran syntheses, proceeds via:

- Phenoxide Formation : Reacting 5-chloro-2-nitrophenol with a base (e.g., K₂CO₃) in a polar solvent (DMF or DMSO) generates the phenoxide ion.

- Alkylation : Treatment with bromoacetaldehyde diethyl acetal introduces the acetal-protected aldehyde side chain.

- Acid-Catalyzed Cyclization : Heating with concentrated H₂SO₄ or polyphosphoric acid in toluene induces cyclization, forming the 2,3-dihydrobenzofuran core.

Key Data :

- Yield: 68–75% after chromatography.

- Purity: >95% (HPLC).

- Critical Parameter: Strict temperature control (<100°C) to prevent nitro group decomposition.

Palladium-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling offers regioselective construction of the benzofuran skeleton. A method inspired by J. Chem. Pharm. Res. involves:

- Substrate Preparation : 5-Chloro-2-iodophenol is protected as its benzyl ether.

- Sonogashira Coupling : Reaction with propargyl alcohol using Pd(PPh₃)₂Cl₂/CuI in triethylamine yields a propargyl ether.

- Cyclization : CsF-mediated Claisen rearrangement followed by nitro group introduction via HNO₃/H₂SO₄ nitration at 0–5°C.

Optimization Insights :

- Nitration Efficiency: 85–90% regioselectivity for the 7-position due to electron-withdrawing chloro directing effects.

- Catalyst Loading: 5 mol% Pd achieves full conversion within 12 h.

Tandem Oxidation-Cyclization with DMSO

A metal-free protocol from J. Org. Chem. utilizes dimethyl sulfoxide (DMSO) as a dual carbon and sulfur synthon:

- Substrate Activation : 5-Chloro-2-hydroxybenzaldehyde is treated with cyanuric chloride (TCT) in DMSO, forming a thiomethyl intermediate.

- Water-Controlled Cyclization : Addition of H₂O promotes intramolecular cyclization, constructing the dihydrobenzofuran ring.

- Nitration : Post-cyclization nitration with fuming HNO₃ yields the title compound.

Advantages :

Microwave-Assisted Solid-Phase Synthesis

Patented methods highlight microwave-enhanced efficiency:

- Resin-Bound Synthesis : 5-Chloro-2-hydroxybenzoic acid is immobilized on Wang resin.

- Nitro Group Introduction : Microwave-assisted nitration (HNO₃/AcOH, 100°C, 10 min) achieves 94% conversion.

- Cleavage and Cyclization : TFA-mediated cleavage releases the nitro-substituted acid, followed by EDCl/HOBt cyclization to form the dihydrobenzofuran.

Performance Metrics :

- Reaction Time: 2 h (vs. 24 h conventional).

- Purity: 98% (LC-MS).

Comparative Analysis of Methods

Functional Group Compatibility Challenges

- Nitro Group Sensitivity : Reduction or decomposition occurs above 120°C, necessitating low-temperature steps (<80°C) in acid-mediated routes.

- Chlorine Reactivity : Electrophilic aromatic substitution must avoid para/ortho competition; directing effects favor nitro at C7.

- Ring Saturation : Partial hydrogenation during cyclization is mitigated using Zn/HCl reductive workups.

Industrial-Scale Considerations

For kilogram-scale production, the acid cyclization route is preferred due to:

- Low catalyst costs.

- Compatibility with continuous flow reactors for nitration.

- Solvent recovery (toluene >90% recyclable).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Reduction: 5-Amino-7-nitro-2,3-dihydro-1-benzofuran.

Substitution: 5-Substituted-7-nitro-2,3-dihydro-1-benzofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzofuran derivatives, including 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

- A study synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that compounds with a hydroxyl group at the C-6 position exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.12 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.78 - 3.12 | S. aureus, E. coli |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 | M. tuberculosis |

| 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran | 0.5 - 1.0 | C. albicans, P. aeruginosa |

Anticancer Properties

The anticancer potential of benzofuran derivatives has also been extensively researched. The compound has shown promising results in inducing apoptosis in cancer cells.

Case Study: Cytotoxic Activity Analysis

- A series of benzofuran analogues were tested for cytotoxicity against Erlich ascites carcinoma cells. Compounds containing nitro and phenolic groups demonstrated enhanced anticancer activity, with some derivatives inducing apoptosis rates exceeding 24% at higher concentrations .

Data Table: Anticancer Activity of Benzofuran Derivatives

| Compound | CTC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | <50 | Erlich ascites carcinoma (EAC) |

| Benzofuran derivatives with phenolic groups | <100 | Breast cancer cells |

Analytical Chemistry Applications

This compound is utilized as a derivatization agent in high-performance liquid chromatography (HPLC) for the analysis of various pharmaceuticals.

Case Study: Derivatization in HPLC

- The compound has been employed as a pre-column derivatization agent for the sensitive detection of fluvoxamine in human serum samples. The method demonstrated high sensitivity and specificity, making it a valuable tool in pharmacokinetic studies .

Data Table: Analytical Applications

| Application | Methodology | Target Compound |

|---|---|---|

| Fluorescent tagging | HPLC with derivatization | Fluvoxamine |

| Detection of topiramate | HPLC with pre-column derivatization | Topiramate |

Mechanism of Action

The biological activity of 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial and anticancer effects . The compound may also inhibit certain enzymes or disrupt cellular processes by binding to specific proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Differences

The substitution pattern and functional groups critically differentiate 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran from analogs. For example:

- 5-Bromo-7-sulfonyl chloride-2,3-dihydro-1-benzofuran (MDL: MFCD04035726) replaces the nitro group with a sulfonyl chloride and chlorine with bromine . This substitution alters both electronic and steric properties: Nitro (NO₂) vs. Sulfonyl Chloride (SO₂Cl): The nitro group is a strong electron-withdrawing meta-director, while sulfonyl chloride is para-directing and reactive toward nucleophiles (e.g., amines, alcohols). Chlorine (Cl) vs.

Data Table: Key Properties of Comparable Compounds

| Compound Name | 5-Substituent | 7-Substituent | Molecular Weight (g/mol)* | Key Reactivity |

|---|---|---|---|---|

| This compound | Cl | NO₂ | 199.6 | Nitro reduction, electrophilic substitution |

| 5-Bromo-7-sulfonyl chloride-2,3-dihydro-1-benzofuran | Br | SO₂Cl | 297.6 | Nucleophilic substitution, sulfonylation |

*Calculated based on molecular formulas: C₈H₆ClNO₃ (target compound) and C₈H₆BrClO₃S (bromo-sulfonyl chloride analog).

Biological Activity

5-Chloro-7-nitro-2,3-dihydro-1-benzofuran is a synthetic compound belonging to the benzofuran class of heterocyclic compounds. Its structure includes a chlorine atom at the 5-position and a nitro group at the 7-position, which contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity , particularly against various bacterial strains. Research indicates that benzofuran derivatives, including this compound, can inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis. For instance, studies have shown that related benzofuran compounds demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal cytotoxic effects on mammalian cells .

Anticancer Activity

The anticancer potential of this compound is supported by its ability to induce cytotoxic effects in various cancer cell lines. A structure–activity relationship (SAR) analysis indicates that the presence of the nitro group enhances the compound's efficacy against cancer cells by promoting DNA interaction and disrupting cellular processes critical for tumor growth. In vitro studies have demonstrated significant inhibition rates against lung cancer cells (A549) and other malignancies .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 16.4 | Inhibition of AKT signaling pathway |

| Benzofuran Derivative A | EAC Cells | 12 | Induction of mitotic catastrophe |

| Benzofuran Derivative B | OVCAR-4 (Ovarian) | 11 | DNA interaction |

Other Biological Activities

Beyond antimicrobial and anticancer properties, benzofurans are noted for their anti-inflammatory and analgesic effects. The presence of specific functional groups within benzofurans can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound binds to bacterial enzymes crucial for cell wall synthesis, leading to microbial death.

- DNA Interaction : The nitro group enhances binding affinity to DNA, disrupting replication and transcription processes in cancer cells.

- Signal Pathway Modulation : It interferes with key signaling pathways such as AKT, which is vital for cell survival and proliferation in cancerous tissues .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives against Mycobacterium tuberculosis. Among the tested compounds, those containing the benzofuran scaffold exhibited potent antimycobacterial activity with IC90 values below 0.60 μM, indicating their potential as new therapeutic agents against resistant strains .

Study on Anticancer Activity

In a comparative study focusing on the anticancer properties of different benzofurans, this compound was found to significantly reduce tumor growth in murine models without affecting body weight or vital organ size. This highlights its selective toxicity towards cancer cells while preserving normal tissue integrity .

Q & A

Q. How can researchers optimize the synthesis of 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran to improve yield and purity?

Methodological Answer: Synthetic optimization involves adjusting reaction conditions such as solvent choice, temperature, and catalyst. For example, nucleophilic substitution reactions on benzofuran derivatives often require polar aprotic solvents (e.g., DMF or DMSO) and bases like K₂CO₃ to facilitate deprotonation . Elevated temperatures (80–100°C) enhance reaction kinetics but must be balanced against thermal decomposition risks. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) can isolate the compound with >95% purity. Monitoring by TLC and HPLC ensures reproducibility .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group deshielding effects at C7). Coupling constants in the dihydrofuran ring (e.g., J = 8–10 Hz for adjacent protons) confirm stereochemistry .

- X-ray Crystallography: Resolves bond angles and torsion angles (e.g., C–O–C in the furan ring ≈ 108°), validating the dihydro structure .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 228.0294 for C₈H₅ClNO₃) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic effects of nitro and chloro substituents on reactivity?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For 5-Chloro-7-nitro derivatives, the nitro group at C7 reduces electron density at adjacent positions, directing reactions to C5 (chloro-substituted) or C3 (dihydrofuran ring). Solvent effects (PCM models) and transition-state analysis (NEB method) explain regioselectivity in substitution reactions .

Q. How should researchers resolve contradictions in reported melting points or reaction yields for this compound?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. For example:

- Melting Point Variation: Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., α- vs. β-crystalline phases). Recrystallization in different solvents (acetonitrile vs. toluene) may yield distinct forms .

- Yield Discrepancies: Statistical Design of Experiments (DoE) evaluates factors like stoichiometry, reaction time, and catalyst loading. Pareto charts prioritize variables for optimization .

Q. What strategies enable selective functionalization of the dihydrofuran ring versus the benzene ring?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): The nitro group deactivates the benzene ring, favoring reactions on the dihydrofuran ring. For example, bromination with NBS in CCl₄ targets the furan’s α-position .

- Reductive Functionalization: Hydrogenation (Pd/C, H₂) reduces the nitro group to NH₂, enabling diazotization and coupling reactions while preserving the dihydrofuran structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.